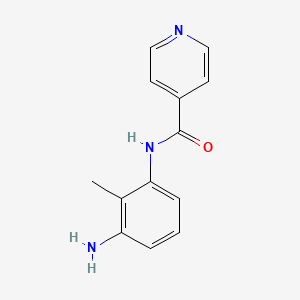

N-(3-Amino-2-methylphenyl)isonicotinamide

描述

属性

IUPAC Name |

N-(3-amino-2-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXSSENPFPBRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-Amino-2-methylphenyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H13N3O

- Molecular Weight : 227.27 g/mol

- CAS Number : 926258-23-3

The compound features an isonicotinamide core, which is known for its interactions with various biological targets, including enzymes and receptors.

This compound exhibits its biological activity primarily through:

- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, potentially influencing their activity.

- Redox Reactions : The nicotinamide moiety participates in redox reactions, affecting cellular processes.

- Inhibition of Sirtuins : Some studies indicate that derivatives of this compound may act as inhibitors of sirtuins, specifically SIRT2, which plays a role in various diseases including neurodegenerative disorders and cancer .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:

- Inhibition of Pathogens : Certain derivatives have shown effectiveness against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Pseudomonas aeruginosa at low concentrations (e.g., 0.016 mM) .

- Synergistic Effects : There is evidence suggesting that these compounds may enhance the efficacy of existing antibiotics against resistant strains .

Anti-inflammatory Properties

Research has indicated that related compounds possess anti-inflammatory effects:

- Cytokine Inhibition : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation .

- Animal Models : In vivo studies have confirmed the anti-inflammatory potential through carrageenan-induced paw edema tests, demonstrating significant reductions in inflammation markers .

Case Studies and Research Findings

-

SIRT2 Inhibition Study :

- A study focused on the structure-activity relationship (SAR) of SIRT2 inhibitors based on a similar scaffold revealed that specific modifications led to enhanced selectivity and potency against SIRT2 compared to SIRT1 and SIRT3. This suggests potential therapeutic applications for neurodegenerative diseases .

- Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.27 g/mol |

| CAS Number | 926258-23-3 |

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |

| Anti-inflammatory Activity | Significant inhibition of cytokine production |

科学研究应用

Medicinal Chemistry

Anticancer Activity

N-(3-Amino-2-methylphenyl)isonicotinamide has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human tumor cell lines. For instance, studies have shown that modifications to the isonicotinamide structure can enhance the anti-proliferative effects against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Molecular docking studies suggest that this compound can interact with specific protein targets involved in cancer progression, thereby disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Research

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial activity against a range of pathogens. In vitro evaluations have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The effectiveness is often measured using the Diameter of Inhibition Zone (DIZ) assay, where certain derivatives have shown promising results .

Structure-Activity Relationship

The antimicrobial efficacy of this compound can be influenced by structural modifications. Variations in substituents on the aromatic ring or alterations in the isonicotinamide moiety can enhance or reduce activity, providing a basis for the design of new antimicrobial agents .

Biopharmaceutical Development

Drug Formulation

The compound is also being explored for its potential use in drug formulation, particularly in developing targeted therapies for diseases such as cancer and bacterial infections. Its ability to form stable complexes with other pharmaceutical agents makes it a candidate for combination therapies aimed at enhancing therapeutic efficacy while minimizing side effects .

Research Case Studies

Several case studies have been documented where this compound was utilized in drug development. For example, one study focused on synthesizing a series of derivatives to evaluate their biological activity against specific cancer cell lines and microbial strains. The findings indicated that certain derivatives not only retained but enhanced the bioactivity compared to the parent compound .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent with potential cytotoxic effects | Effective against MDA-MB-231 and PC3 cell lines; IC50 values in micromolar range |

| Antimicrobial Research | Exhibits activity against Gram-positive/negative bacteria and fungi | Significant inhibition observed; structure-activity relationship crucial for efficacy |

| Biopharmaceutical Development | Potential use in targeted drug formulations | Promising results in combination therapies; enhances stability and bioactivity |

相似化合物的比较

Key Properties (Based on ):

- CAS No.: 436089-25-7

- Molecular Formula : C₁₃H₁₃N₃O

- Molecular Weight : 227.26 g/mol

- Purity : 98.0%

Note: A discrepancy exists between the compound name in the question ("3-amino") and the cited evidence ("5-amino"). The positional isomerism (3- vs. 5-amino) may significantly alter chemical and biological properties, necessitating verification of the intended structure.

Comparison with Structurally Similar Compounds

Isonicotinamide Derivatives with Hydrazineyl Substituents ()

Several isonicotinamide derivatives synthesized via hydrazineyl modifications exhibit structural and functional parallels:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Yield | Key Properties |

|---|---|---|---|---|---|

| (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide | C₁₇H₁₆F₃N₅O₂ | 403.34 | Trifluoromethylphenyl, hydrazineyl | 72% | Anti-tubercular activity (inferred) |

| (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxobutan-2-yl)isonicotinamide | C₁₆H₁₆ClN₅O₂ | 369.79 | 3-Chlorophenyl, hydrazineyl | 59% | Moderate stability (white solid) |

Structural Insights :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) may increase metabolic stability or modulate solubility.

Thiazolidinedione-Isonicotinamide Hybrids ()

Thiazolidinedione derivatives fused with isonicotinamide exhibit distinct antimicrobial profiles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Activity Profile |

|---|---|---|---|---|

| N-(5-Benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide | C₂₂H₁₅ClN₃O₃S | 436.89 | Benzylidene, 4-chlorophenyl | Broad-spectrum antimicrobial |

| N-(2-(4-Chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide | C₂₀H₁₃ClN₃O₄S | 426.85 | Furan-2-ylmethylene, 4-chlorophenyl | Antifungal (clotrimazole-like) |

Key Differences :

- The thiazolidinone ring introduces conformational rigidity, which may enhance interaction with microbial enzymes.

- 4-Chlorophenyl groups improve lipophilicity, aiding membrane penetration.

Aromatic Amides with Chlorinated Substituents ()

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Application |

|---|---|---|---|---|

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Phthalimide | Polyimide monomer synthesis |

Comparison :

- Chlorine at the 3-position enhances reactivity in polymer synthesis but limits biological relevance.

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., -Cl, -CF₃) improve stability but may reduce solubility.

- Rigid cores (e.g., thiazolidinone) enhance target specificity but complicate synthetic routes.

准备方法

Preparation Methods

Synthetic Route

The most common and reliable preparation method involves the amide coupling reaction between 3-amino-2-methylphenylamine and isonicotinoyl chloride . The general reaction scheme is:

$$

\text{3-Amino-2-methylphenylamine} + \text{Isonicotinoyl chloride} \rightarrow \text{N-(3-Amino-2-methylphenyl)isonicotinamide}

$$

Reaction Conditions

- Solvent: Typically dichloromethane (DCM) or other inert organic solvents

- Base: Triethylamine or another suitable organic base to neutralize the HCl generated

- Temperature: Room temperature or slightly below to control reactivity and selectivity

- Purification: Recrystallization or column chromatography to isolate the pure compound

This method is widely adopted in both laboratory and industrial settings due to its efficiency and relatively mild conditions.

Industrial Scale Synthesis

- The industrial process mirrors the laboratory synthesis but employs automated reactors and continuous flow systems to enhance yield and purity while minimizing waste and by-products.

- Optimization of reaction parameters such as temperature, solvent choice, and base quantity is critical to maintain process efficiency and environmental compliance.

Detailed Reaction Analysis

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of isonicotinoyl chloride | From isonicotinic acid using thionyl chloride or oxalyl chloride | Acid chloride intermediate for coupling |

| 2. Amide coupling | Isonicotinoyl chloride + 3-amino-2-methylphenylamine, base (triethylamine), DCM, RT | Formation of this compound |

| 3. Purification | Recrystallization or chromatography | Isolation of pure product with high yield |

Related Synthetic Strategies in Literature

While specific literature on this compound is limited, analogous amide syntheses involving substituted aromatic amines and acid chlorides are well documented. For example:

- Amide coupling reactions using HATU or EDCI as coupling agents have been reported for similar compounds, offering alternatives to acid chloride methods in cases where acid chlorides are unstable or difficult to prepare.

- Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions are used in related pyridine derivatives synthesis but are less relevant for this specific compound.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride coupling | Isonicotinoyl chloride + 3-amino-2-methylphenylamine + triethylamine | DCM, RT, mild conditions | High yield, straightforward | Requires preparation of acid chloride |

| Coupling with HATU/EDCI | Isonicotinic acid + amine + coupling agent + base | DMF or DCM, RT | Avoids acid chloride preparation | More expensive reagents |

| Industrial continuous flow | Same as acid chloride coupling | Automated, optimized | Scalable, efficient, eco-friendly | Requires specialized equipment |

Research Findings on Reaction Optimization

- Reaction temperature control is crucial to avoid side reactions such as over-acylation or oxidation of the amino group.

- The choice of solvent impacts solubility and reaction rate; dichloromethane is preferred for its inertness and ability to dissolve both reactants effectively.

- Purification by recrystallization from suitable solvents (e.g., ethanol) or column chromatography ensures high purity, essential for pharmaceutical applications.

- Industrial synthesis benefits from continuous flow reactors that allow precise control over reaction time and mixing, reducing impurities and improving reproducibility.

常见问题

Q. Basic

- Cancer cell lines : Prostate (PC-3) or breast cancer models to assess antiproliferative effects via MTT assays. Derivatives targeting F-actin/paxillin downregulation or Akt-mTOR inhibition are precedented .

- Enzymatic assays : Xanthine oxidase inhibition studies to evaluate potential for gout treatment, using spectrophotometric uric acid quantification .

- Osteoclast differentiation : RAW264.7 cells treated with RANKL to study NF-κB pathway modulation .

How should researchers address contradictions in biological activity data across studies?

Advanced

Discrepancies may arise from:

- Experimental variables : Differences in cell passage number, serum concentration, or assay duration. Standardize protocols and include positive controls (e.g., cisplatin for cytotoxicity).

- Structural analogs : Minor substituent changes (e.g., ortho vs. para methyl groups) drastically alter activity. Re-synthesize disputed compounds and validate purity .

- Pathway specificity : Use siRNA knockdown or inhibitors (e.g., LY294002 for Akt) to confirm mechanism overlap .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to the phenyl or pyridine rings and assess activity shifts .

- Bioisosteric replacement : Replace amide bonds with sulfonamides or tetrazoles to improve metabolic stability .

- Pharmacophore mapping : Use docking studies to identify critical binding interactions (e.g., hydrogen bonds with xanthine oxidase ).

How can researchers evaluate the compound’s impact on NF-κB signaling in osteoclast differentiation?

Q. Advanced

- Western blotting : Measure IκBα degradation and p65 nuclear translocation in RANKL-stimulated RAW264.7 cells .

- Luciferase reporter assays : Transfect cells with NF-κB-responsive luciferase constructs to quantify pathway inhibition .

- Immunofluorescence : Visualize p65 localization to confirm cytoplasmic retention post-treatment .

What computational approaches predict binding affinity and selectivity?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with targets like FAPα (fibroblast activation protein) or RAC-α serine/threonine kinase .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., for Akt-mTOR binding) .

- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with IC50 values to predict novel analogs .

How does polymorphism affect the stability and bioavailability of this compound?

Q. Advanced

- X-ray diffraction (XRD) : Identify polymorphic forms (e.g., Form I vs. II) and compare dissolution rates .

- DSC/TGA : Monitor thermal stability; amorphous forms may enhance solubility but reduce shelf-life .

- In vitro permeability : Use Caco-2 assays to correlate crystal packing with intestinal absorption .

What strategies improve pharmacokinetic properties like metabolic stability?

Q. Advanced

- LogP optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce CYP450-mediated oxidation .

- Metabolic blocking : Fluorinate vulnerable positions (e.g., trifluoromethyl groups) to hinder hydroxylation .

- Prodrug design : Mask amides with ester prodrugs for enhanced oral bioavailability .

How can target engagement be validated in vivo?

Q. Advanced

- Xenograft models : Administer the compound to mice bearing prostate tumors and quantify tumor regression via caliper measurements or bioluminescence .

- PET/SPECT imaging : Radiolabel the compound (e.g., with ¹⁸F) to track biodistribution and target binding .

- Biomarker analysis : Measure downstream targets (e.g., phosphorylated paxillin) in serum or tissue lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。